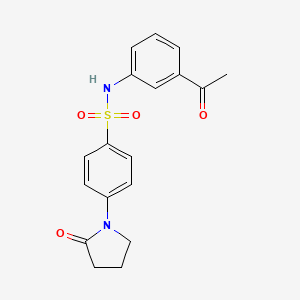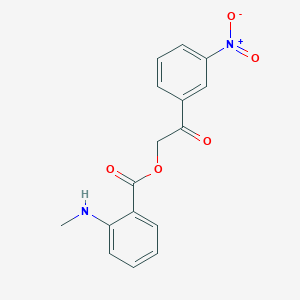
4-methoxyphenyl 3-(4-methoxyphenyl)acrylate
Übersicht
Beschreibung
4-methoxyphenyl 3-(4-methoxyphenyl)acrylate, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, material science, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
4-methoxyphenyl acrylate derivatives have been explored for their antibacterial properties. For instance, antibacterial non-woven nanofibers of curcumin acrylate oligomers were synthesized, showing potential as a wound dressing material for tissue regeneration due to their antibacterial and porous nature (Killi, Paul, & Gundloori, 2015).
Biological Activity
Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, has shown that they exhibit antioxidant and cytotoxic effects on certain tumor cell lines, indicating potential for medical applications (Obregón-Mendoza et al., 2018).
Corrosion Inhibition
4-methoxyphenyl acrylate derivatives have been studied for their effectiveness as corrosion inhibitors. For example, specific acrylamide derivatives were shown to be effective in inhibiting corrosion of copper in nitric acid solutions (Abu-Rayyan et al., 2022).
Liquid Crystal Applications
The use of 4-methoxyphenyl acrylate in the synthesis of liquid crystalline polymers has been documented. These polymers display mesophase behavior, which is dependent on the chemical nature of the polyacrylates, indicating potential for application in displays and optical devices (Zhang, 1998).
Photocrosslinking Properties
Acrylate and methacrylate monomers containing 4-methoxyphenyl acrylate have been studied for their photocrosslinking properties. These studies are significant for the development of photoresists and other materials that require controlled exposure to light (Reddy, Subramanian, & Sainath, 1998).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-14-6-3-13(4-7-14)5-12-17(18)21-16-10-8-15(20-2)9-11-16/h3-12H,1-2H3/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBQWNHYCRZIKV-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)


![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)




![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)